1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea
Overview
Description
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea (BBIMTU) is a synthetic organic compound with a wide range of applications in scientific research. It is a thiourea-based compound that can be used in a variety of chemical reactions and processes. BBIMTU has been used in fields such as biochemistry, pharmacology, and material science.
Scientific Research Applications
Enantioselective Addition in Organic Synthesis
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea plays a role in organic synthesis. For example, a chiral bis(guanidino)iminophosphorane catalyzes enantioselective addition reactions of a 1,3-dithiane derivative as a pronucleophile. This facilitates the addition of benzyloxycarbonyl-1,3-dithiane to aromatic N-Boc-protected imines, providing optically active α-amino-1,3-dithiane derivatives, which are valuable in organic synthesis (Kondoh, Oishi, Takeda, & Terada, 2015).
Synthesis of Protected Benzamidines
The compound is used in the synthesis of protected benzamidines. A commercially available derivative, after SEM-protection, functions as an amidine-forming cross-coupling partner under Liebeskind-Srogl conditions. This process involves copper(I) thiophenecarboxylate and palladium-catalyzed cross-coupling, yielding fully protected benzamidines (Kusturin, Liebeskind, & Neumann, 2002).
Formation of Substituted Benzo[1,4]dioxins
In the formation of substituted benzo[1,4]dioxins, the reaction of certain derivatives with various substituted benzene-1,2-diols is catalyzed by a palladium(0) complex. This results in good yields via a tandem allylic substitution reaction (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).
Role in Membrane Electrodes
This compound derivatives have been used in the development of silver-selective membrane electrodes. These electrodes exhibit good sensitivity, detection limits, reproducibility, and selectivity for silver(I) ions (Casabó, Flor, Romero, Teixidor, & Pérez-Jiménez, 1994).
Ring-Opening Polymerization
The compound is involved in ring-opening polymerization (ROP) studies. For instance, 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione and its derivatives have been synthesized for controlled ROP, avoiding transesterification side reactions (Pounder & Dove, 2010).
properties
IUPAC Name |
benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMNSKIHXUDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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